molecular formula C13H22N2O4 B2593941 tert-butyl N-({1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-4-yl}methyl)carbamate CAS No. 2490401-59-5

tert-butyl N-({1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-4-yl}methyl)carbamate

Cat. No.: B2593941
CAS No.: 2490401-59-5
M. Wt: 270.329
InChI Key: XAOSQLZUSNKBRV-UHFFFAOYSA-N
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Description

tert-butyl N-({1-amino-3-oxaspiro[bicyclo[211]hexane-2,3’-oxetane]-4-yl}methyl)carbamate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its bicyclo[211]hexane core, which is fused with an oxetane ring, and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-butyl N-({1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-4-yl}methyl)carbamate typically involves multiple steps. The final step involves the addition of the tert-butyl carbamate group under mild conditions to avoid decomposition of the strained intermediates .

Chemical Reactions Analysis

tert-butyl N-({1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-4-yl}methyl)carbamate undergoes various chemical reactions due to its strained structure. Common reactions include:

Mechanism of Action

The mechanism of action of tert-butyl N-({1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-4-yl}methyl)carbamate involves its interaction with molecular targets through its strained spirocyclic structure. This strain facilitates the formation of reactive intermediates that can interact with various biological molecules, modulating pathways and exerting effects at the molecular level .

Comparison with Similar Compounds

tert-butyl N-({1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-4-yl}methyl)carbamate can be compared with other spirocyclic compounds such as:

These compounds share similar structural features but differ in the specific arrangement of their spirocyclic rings and functional groups, which can lead to variations in their reactivity and applications.

Properties

IUPAC Name

tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-10(2,3)18-9(16)15-6-11-4-12(14,5-11)13(19-11)7-17-8-13/h4-8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOSQLZUSNKBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)COC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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